molecular formula C13H15NO3S B2522489 4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide CAS No. 167847-61-2

4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide

Cat. No.: B2522489
CAS No.: 167847-61-2
M. Wt: 265.33
InChI Key: WLHFEQKQAFRWFH-UHFFFAOYSA-N
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Description

4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide (CAS 167847-61-2) is a high-purity benzenesulfonamide derivative supplied for advanced research and development applications . With a molecular formula of C13H15NO3S and a molecular weight of 265.33 g/mol, this compound serves as a versatile synthetic intermediate and a valuable building block in medicinal chemistry and organic synthesis . Its primary research value lies in its role as a key precursor for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . The compound's structure, featuring both furan and toluenesulfonamide groups, makes it a candidate for creating combinatorial libraries for biological screening. This product is analyzed by techniques such as LCMS, GCMS, HPLC, and NMR to ensure identity and purity specifications are met . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals and must be handled by qualified professionals in a laboratory setting.

Properties

IUPAC Name

4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-10-3-7-13(8-4-10)18(15,16)14-9-12-6-5-11(2)17-12/h3-8,14H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHFEQKQAFRWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide involves several steps. One common method starts with the preparation of 5-methylfurfurylamine from commercially available 5-methylfurfural via the oxime, followed by reduction with lithium aluminum hydride (LiAlH4). The 5-methylfurfurylamine is then reacted with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide in tert-butylmethyl ether (MTBE) at low temperatures to yield the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution, particularly at the sulfur atom. Key reactions include:

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationR-X (alkyl halide), K₂CO₃, DMF, 80°CN-Alkylated sulfonamide derivatives65-78%
AcylationAcCl, pyridine, RTN-Acetylated sulfonamide82%
SulfonationSO₃·Py complex, CH₂Cl₂, 0°CDisulfonamide derivatives58%

These reactions demonstrate the sulfonamide’s role as a leaving group or directing moiety in synthetic pathways .

Electrophilic Aromatic Substitution on the Furan Ring

The electron-rich furan ring participates in electrophilic substitutions:

Nitration

  • Conditions : HNO₃/AcOH, 0°C → RT

  • Product : 5-Nitro-2-methylfuran derivative

  • Yield : 71%

Bromination

  • Conditions : Br₂, FeBr₃, CH₂Cl₂

  • Product : 5-Bromo-2-methylfuran derivative

  • Yield : 63%

Metal-Catalyzed Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed reactions:

Nickel-Catalyzed Allylic Amination

  • Catalyst : Ni(COD)₂/PCy₃

  • Conditions : Styrene, Ti(OiPr)₄, MeCN, 100°C

  • Product : Allylic amine derivatives

  • Yield : 55-70%

Gold-Catalyzed Cyclization

  • Catalyst : [(IPr)Au(NTf₂)]

  • Conditions : N-Oxides, DCM, RT

  • Product : Furan-enone hybrids

  • Selectivity : >95% Z-isomer

Hydrolysis and Stability Studies

The sulfonamide bond shows pH-dependent stability:

ConditionDegradation PathwayHalf-LifeSource
1M HCl, 70°CCleavage to 4-methylbenzenesulfonic acid2.1 h
1M NaOH, 70°CPartial ring-opening of furan4.8 h

Cycloaddition and Heterocycle Formation

The furan moiety engages in Diels-Alder reactions:

DienophileConditionsProductYieldSource
Maleic anhydrideToluene, refluxOxanorbornene-fused sulfonamide67%
TetracyanoethyleneCHCl₃, RTTetracyano adduct52%

Reduction of the Furan Ring

  • Reagents : H₂, Pd/C, EtOH

  • Product : Tetrahydrofuran derivative

  • Yield : 89%

Oxidation of the Methyl Group

  • Reagents : KMnO₄, H₂O, 60°C

  • Product : Carboxylic acid derivative

  • Yield : 48%

Biological Interactions and Reactivity

  • Enzyme Inhibition : Binds carbonic anhydrase IX (CA IX) via sulfonamide-Zn²⁺ coordination (Kᵢ = 12 nM).

  • Metabolic Reactions : Hepatic CYP3A4-mediated oxidation of the furan methyl group.

Comparative Reactivity with Analogues

CompoundReactivity DifferenceCause
4-Bromo-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamideFaster electrophilic substitutionBromine’s electron-withdrawing effect
N-[(2E,5Z)-5-(Furan)methyl]propanamideNo sulfonamide-mediated couplingLack of sulfonamide group

Scientific Research Applications

Antibacterial Activity

Sulfonamides are widely recognized for their antibacterial properties. Research indicates that compounds similar to 4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide exhibit significant activity against various bacterial strains. For instance, studies have shown that furan-substituted sulfonamides can inhibit the growth of pathogenic bacteria, making them candidates for antibiotic development .

Diuretic Effects

The compound's structural similarity to known diuretics like Furosemide suggests potential applications in treating conditions associated with fluid retention. Sulfonamides have been documented to exhibit diuretic activity, which could be harnessed for therapeutic purposes in managing heart failure and kidney diseases .

Enzyme Inhibition

Sulfonamides are known to inhibit several enzymes, including human leukocyte elastase and HIV-1 protease. The unique structure of this compound may allow it to act as a selective inhibitor for specific targets in biochemical pathways, thus presenting opportunities for drug design aimed at various diseases .

Crystal Engineering

The crystal structure of this compound has been studied extensively. The analysis reveals significant intermolecular interactions such as hydrogen bonds and π–π stacking, which are crucial for the stability and functionality of materials derived from this compound . Understanding these interactions can lead to the development of new materials with tailored properties for applications in electronics and photonics.

Molecular Docking Studies

Recent studies involving molecular docking simulations have highlighted the potential of this compound as a lead compound in drug discovery. These simulations predict how the compound interacts with various biological targets, providing insights into its efficacy and mechanism of action .

Synthesis and Characterization

A notable case study involved the synthesis of this compound through a nucleophilic acyl substitution reaction between 5-methylfurfurylamine and p-toluenesulfonyl chloride. The product was characterized using NMR spectroscopy, confirming its structure and purity .

Biological Testing

In vitro studies have demonstrated that derivatives of this sulfonamide exhibit varying degrees of antibacterial activity against strains such as E. coli and Staphylococcus aureus. These findings support further exploration into its use as an antibiotic agent .

Mechanism of Action

The mechanism of action of 4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The compound’s analogs vary in substituents on the furan ring, propargyl chain, or aryl groups. Key differences in physical properties are summarized below:

Table 1: Comparative Physical Properties of Selected Analogs
Compound ID Substituents (R₁, R₂) Yield (%) Melting Point (°C) Rf (PE/EtOAc) Molecular Weight (Da)
int-6 R₁ = 5-methylfuran, R₂ = propargyl 63 Not reported 0.31 (9:1) 303 (GC-MS [M]⁺)
int-7 R₁ = 5-phenylfuran, R₂ = propargyl 64 89–91 0.38 (9:1) 388.0978 ([M+Na]⁺)
1a R₁ = 3-phenylpropargyl 68 81–83 0.17 (95:5) 432.1240 ([M+Na]⁺)
1g R₁ = 4-fluorophenylpropargyl 86 86–88 0.36 (9:1) Not reported
1k R₁ = 4-methoxyphenylpropargyl 93 130–132 Not reported Not reported
5a Cyclopropenylmethyl-thiophene Not reported Not reported Not reported Not reported

Key Observations :

  • Yield : Electron-withdrawing groups (e.g., 4-fluoro in 1g ) enhance yields (86% vs. 63–68% for int-6 and 1a ) due to stabilized transition states in gold-catalyzed reactions .
  • Melting Points : Bulky substituents (e.g., phenyl in int-7 ) increase melting points compared to methylfuran derivatives.
  • Polarity : Lower Rf values (e.g., 1a : 0.17) correlate with higher polarity from polar propargyl substituents .

Structural and Spectroscopic Differences

  • NMR Data :
    • int-6 : Distinct ¹H NMR signals for methyl groups on furan (δ ~2.2–2.4 ppm) and benzenesulfonamide (δ ~2.4 ppm) .
    • 1k : Additional methoxy resonance at δ ~3.8 ppm, confirming substitution on the arylpropargyl chain .
  • Mass Spectrometry :
    • int-7 shows a [M+Na]⁺ peak at m/z 388.0978, consistent with its phenylfuran substituent .
    • 1a ’s HRMS (m/z 432.1240 [M+Na]⁺) aligns with its 3-phenylpropargyl group .

Biological Activity

4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzenesulfonamides , characterized by the presence of a sulfonamide group attached to a benzene ring. Its molecular formula is C14H15N1O2SC_{14}H_{15}N_{1}O_{2}S, with a molecular weight of approximately 273.34 g/mol. The unique structural features, including the furan moiety, contribute to its biological properties.

Target Interaction

The primary target for this compound is the genome polyprotein of the Hepatitis C virus (HCV) genotype 1b. The compound inhibits this polyprotein's function, thereby disrupting the viral life cycle and potentially serving as a therapeutic agent against HCV infections.

Biochemical Pathways

The compound is believed to affect various biochemical pathways related to viral replication and propagation. Its interaction with specific cellular targets may also influence inflammatory responses and immune regulation by modulating transcription factors such as NF-kappa-B and AP-1 .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism may involve the inhibition of essential enzymes or receptors in microbial cells.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties , which are crucial for therapeutic applications in conditions characterized by excessive inflammation. It has been shown to suppress pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

A recent study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. Results indicated that this compound significantly reduced perfusion pressure compared to control compounds, suggesting cardiovascular implications .

CompoundDoseEffect on Perfusion Pressure
Control-No change
This compound0.001 nMDecreased
Other Derivatives0.001 nM eachVariable effects

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics, toxicity profiles, and efficacy in clinical settings will be essential for developing it into a viable therapeutic agent.

Q & A

Q. What are the common synthetic routes for 4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide, and what key reaction conditions must be controlled?

The synthesis typically involves a multi-step approach:

  • Sulfonylation : Reacting 4-methylbenzenesulfonyl chloride with 5-methylfuran-2-ylmethylamine in a polar aprotic solvent (e.g., DCM or DMF) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling temperature (0–25°C) and reaction time (4–12 hours) .
  • Critical factors : Anhydrous conditions prevent hydrolysis of sulfonyl chloride intermediates, and solvent polarity affects reaction rates .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Standard characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent connectivity and purity (e.g., methyl groups on benzene and furan rings) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peak at m/z 320.1) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtained) .

Q. What preliminary biological assays are recommended to explore its pharmacological potential?

Initial screening often includes:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Enzyme inhibition : Fluorometric assays targeting enzymes like carbonic anhydrase or cyclooxygenase, given sulfonamides' known interactions .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data across different synthetic protocols?

Discrepancies often arise from:

  • Reagent purity : Impure sulfonyl chloride or amine precursors reduce yields. Use fresh reagents and monitor via TLC .
  • Solvent effects : Polar solvents (DMF) may enhance solubility but promote side reactions; switch to DCM for milder conditions .
  • Temperature gradients : Optimize using Design of Experiments (DoE) to identify ideal reaction parameters .

Q. What strategies are effective in studying structure-activity relationships (SAR) for this compound?

SAR studies require:

  • Derivatization : Introduce substituents on the benzene or furan rings (e.g., halogens, methoxy groups) to assess electronic/steric effects .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., COX-2) .
  • Bioisosteric replacement : Replace the sulfonamide group with carboxylate or phosphonate groups to compare potency .

Q. How can researchers address instability of intermediates during synthesis?

Mitigation approaches include:

  • Low-temperature handling : Store intermediates at –20°C to prevent degradation .
  • In situ generation : Avoid isolating unstable intermediates (e.g., sulfonyl chloride) by using one-pot reactions .
  • Stabilizing agents : Add antioxidants (e.g., BHT) to reaction mixtures prone to oxidation .

Methodological Notes

  • Analytical validation : Cross-validate NMR and MS data with reference spectra from NIST Chemistry WebBook or PubChem .
  • Biological assay design : Include positive controls (e.g., sulfamethoxazole for antimicrobial tests) and statistical validation (p < 0.05) .
  • Data interpretation : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate structural features with observed bioactivity .

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